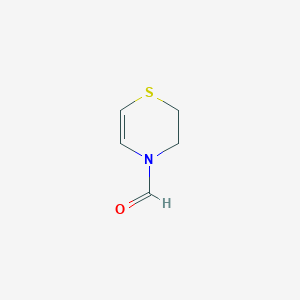
2,3-Dihydro-1,4-thiazine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-thiazine-4-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-thiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiirane with 1-sulfonyl-1,2,3-triazole under rhodium catalysis to yield the desired thiazine derivative . Another approach involves the use of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 2,3-Dihydro-1,4-thiazine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazine derivatives.
科学的研究の応用
2,3-Dihydro-1,4-thiazine-4-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2,3-Dihydro-1,4-thiazine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
類似化合物との比較
3,4-Dihydro-2H-1,4-thiazine: Another thiazine derivative with similar structural features but different reactivity and applications.
1,4-Benzothiazine: Contains a benzene ring fused to the thiazine ring, offering distinct chemical properties and uses.
Uniqueness: 2,3-Dihydro-1,4-thiazine-4-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and potential applications. Its aldehyde group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
164359-74-4 |
|---|---|
分子式 |
C5H7NOS |
分子量 |
129.18 g/mol |
IUPAC名 |
2,3-dihydro-1,4-thiazine-4-carbaldehyde |
InChI |
InChI=1S/C5H7NOS/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |
InChIキー |
ARENJPSNHVBMKH-UHFFFAOYSA-N |
SMILES |
C1CSC=CN1C=O |
正規SMILES |
C1CSC=CN1C=O |
同義語 |
4H-1,4-Thiazine-4-carboxaldehyde,2,3-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


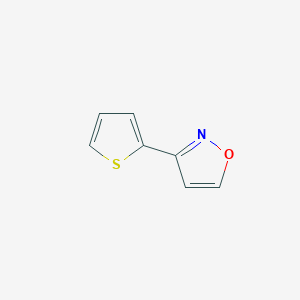
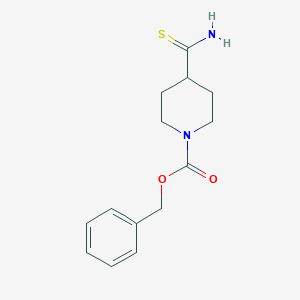
![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)
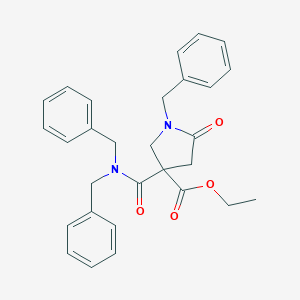
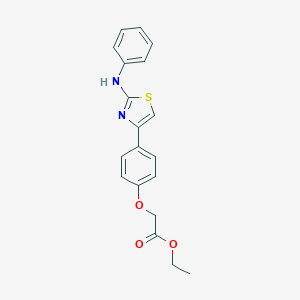
![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
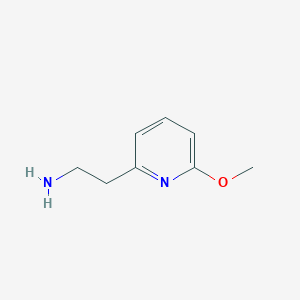
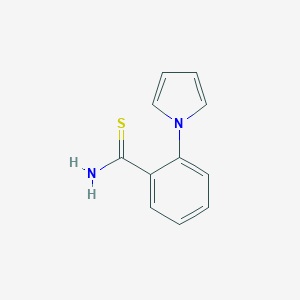
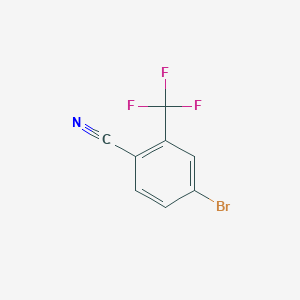
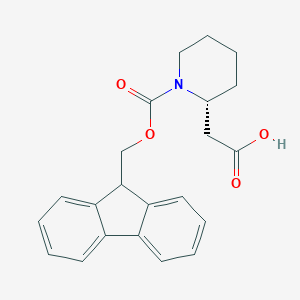
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
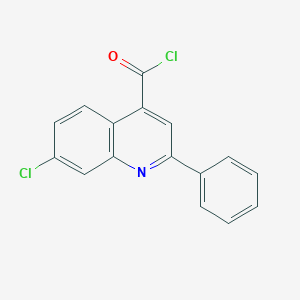
![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)
![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
